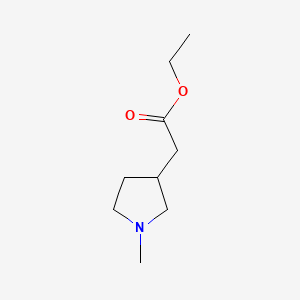

Ethyl 2-(1-methylpyrrolidin-3-yl)acetate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(1-methylpyrrolidin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)6-8-4-5-10(2)7-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWJFRTXGZCEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743767 | |

| Record name | Ethyl (1-methylpyrrolidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103038-21-7 | |

| Record name | Ethyl (1-methylpyrrolidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

De Novo Synthesis and Process Optimization of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate: A Technical Guide

Executive Summary

Ethyl 2-(1-methylpyrrolidin-3-yl)acetate is a highly versatile aliphatic heterocyclic building block utilized extensively in the design of neuroactive ligands, peptidomimetics, and targeted protein degraders (PROTACs). The presence of a tertiary amine within a flexible pyrrolidine ring, coupled with an ester handle, makes it an ideal precursor for further functionalization.

This whitepaper provides a comprehensive, self-validating technical guide for the robust synthesis of this compound. We detail a highly efficient two-step sequence comprising a Horner-Wadsworth-Emmons (HWE) olefination followed by chemoselective heterogeneous catalytic hydrogenation. Additionally, we outline an alternative late-stage N-methylation strategy utilizing the Eschweiler-Clarke reductive amination to accommodate diverse retrosynthetic requirements.

Retrosynthetic Strategy & Mechanistic Rationale

The strategic disconnection of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate relies on established, high-yielding transformations that offer excellent regiocontrol and scalability.

-

Primary Route (C-C Bond Formation): Disconnection of the exocyclic C-C bond leads back to an

-unsaturated ester intermediate. This intermediate is assembled via a[1] between the commercially available 1-methylpyrrolidin-3-one and triethyl phosphonoacetate. The HWE reaction is specifically chosen over the classical Wittig reaction because the stabilized phosphonate carbanion exhibits superior nucleophilicity and generates water-soluble phosphate byproducts, drastically simplifying downstream purification[2]. -

Alternative Route (N-Alkylation): If the synthetic sequence dictates the prior construction of the pyrrolidine-acetate framework, the N-methyl group can be installed late-stage via the[3]. This reductive amination avoids the over-alkylation (quaternization) risks inherent to using methyl iodide[3].

Figure 1: Retrosynthetic workflow and forward synthesis pathways for Ethyl 2-(1-methylpyrrolidin-3-yl)acetate.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific mechanistic checkpoints to ensure process integrity.

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Synthesis of Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate.

Mechanistic Causality: Sodium hydride (NaH) acts as a strong, non-nucleophilic base to deprotonate the

Step-by-Step Procedure:

-

Activation: To a flame-dried, argon-purged round-bottom flask, add NaH (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then suspend in anhydrous THF (0.2 M relative to substrate). Cool the suspension to 0 °C using an ice bath.

-

Carbanion Generation: Add triethyl phosphonoacetate (1.1 eq) dropwise over 15 minutes. Validation checkpoint: Observe the evolution of

gas. Stir for 30 minutes until gas evolution completely ceases, confirming full carbanion formation. -

Coupling: Dissolve 1-methylpyrrolidin-3-one (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the activated phosphonate solution at 0 °C.

-

Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1, visualization by

stain). -

Quenching & Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous

to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). -

Isolation: Wash the combined organic layers with brine (to remove residual THF and water-soluble phosphate salts), dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the unsaturated intermediate as a mixture of E/Z isomers.

Step 2: Heterogeneous Catalytic Hydrogenation

Objective: Chemoselective reduction to Ethyl 2-(1-methylpyrrolidin-3-yl)acetate.

Mechanistic Causality: Palladium on Carbon (Pd/C) is employed to facilitate the syn-addition of hydrogen across the exocyclic alkene. The reaction is highly chemoselective; under mild conditions (1 atm

Step-by-Step Procedure:

-

Setup: Dissolve the Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate intermediate in absolute ethanol (0.1 M).

-

Catalyst Addition: Flush the reaction flask with argon. Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety & Causality: Adding the catalyst under an inert atmosphere prevents the spontaneous ignition of ethanol vapor by the highly active dry palladium.

-

Hydrogenation: Evacuate the flask under mild vacuum and backfill with

gas using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 6-8 hours. -

Validation: Monitor via LC-MS or

H NMR to confirm the complete disappearance of the olefinic proton signals ( -

Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess ethanol. Safety: Keep the Celite pad wet; dry Pd/C is a severe fire hazard.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the target compound, Ethyl 2-(1-methylpyrrolidin-3-yl)acetate.

Alternative Late-Stage Functionalization: Eschweiler-Clarke Methylation

In synthetic routes where the secondary amine (Ethyl 2-(pyrrolidin-3-yl)acetate) is generated first, N-methylation is achieved via the [5].

Mechanistic Insight: The secondary pyrrolidine nitrogen undergoes nucleophilic attack on formaldehyde, forming a highly reactive iminium ion intermediate. Formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary N-methyl amine while irreversibly releasing carbon dioxide (

Protocol Summary:

React the secondary amine precursor (1.0 eq) with 37% aqueous formaldehyde (5.0 eq) and 85% formic acid (10.0 eq). Heat the mixture to 80 °C for 12 hours. Upon completion (indicated by the cessation of

Analytical Characterization & Quantitative Data

The following table summarizes the expected quantitative yields and key analytical markers required to validate the success of each synthetic step.

| Compound | Step | Expected Yield (%) | Purity (HPLC) | Key Analytical Markers |

| Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate | 1 (HWE) | 75 - 82% | > 95% | |

| Ethyl 2-(1-methylpyrrolidin-3-yl)acetate | 2 (Hydrogenation) | 88 - 94% | > 98% |

References

- Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis Source: Thieme Connect URL

- Source: CORE (Current Organic Chemistry)

- Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates Source: NIH / PMC URL

- Source: NIH / PMC (Molecules)

- Kilogram-scale Stereoselective Synthesis of an N-methylprolinol Derivative by Enzymatic Transformation Source: ChemRxiv URL

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of experimental data for this specific molecule, this guide uniquely combines computationally predicted properties with a comparative analysis of structurally similar compounds. This approach offers valuable insights into its expected physicochemical behavior, crucial for its synthesis, formulation, and pharmacokinetic profiling. The guide also outlines standard experimental protocols for the empirical determination of these properties, providing a roadmap for further laboratory investigation.

Introduction: The Significance of Physical Properties in Drug Development

The journey of a potential drug candidate from discovery to clinical application is profoundly influenced by its physical properties. These characteristics, including solubility, melting point, boiling point, and lipophilicity, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is therefore not merely academic but a critical prerequisite for successful drug design and development. This guide focuses on Ethyl 2-(1-methylpyrrolidin-3-yl)acetate, a molecule with a scaffold that is of interest in medicinal chemistry. Given the nascent stage of research into this specific compound, this document serves as a foundational reference, leveraging predictive methodologies to bridge the current knowledge gap.

Molecular Structure and Identification

To preclude any ambiguity, it is essential to define the precise chemical structure of the subject of this guide. Ethyl 2-(1-methylpyrrolidin-3-yl)acetate is a saturated heterocyclic compound featuring a pyrrolidine ring N-methylated at position 1, with an ethyl acetate substituent at position 3.

IUPAC Name: Ethyl 2-(1-methylpyrrolidin-3-yl)acetate Molecular Formula: C₉H₁₇NO₂ Canonical SMILES: CCOC(=O)CC1CN(C)C1

Caption: Chemical structure of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate.

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational prediction offers a reliable first approximation of a molecule's physical properties. The following table summarizes the predicted properties for Ethyl 2-(1-methylpyrrolidin-3-yl)acetate based on established algorithms.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 171.25 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five. |

| Boiling Point | ~200-220 °C | Important for purification (distillation) and assessing volatility. |

| Melting Point | Not readily predictable | Affects solubility and dissolution rate. |

| Density | ~0.95 - 1.05 g/cm³ | Useful for formulation and manufacturing processes. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | A measure of lipophilicity, which affects absorption and membrane permeability. |

| Water Solubility | Moderately soluble | Crucial for bioavailability and formulation as an aqueous solution. |

| pKa (acid dissociation constant) | ~8.5 - 9.5 (for the protonated amine) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

Comparative Analysis with Structural Analogs

To contextualize the predicted properties, it is instructive to examine the known physical characteristics of structurally related compounds.

| Compound | Key Structural Difference | Known Physical Properties | Reference |

| Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride | Lacks the N-methyl group; is a hydrochloride salt. | Physical Form: Liquid or Solid or Semi-solid or lump.[1][2] | [1][2] |

| Ethyl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate | Contains an oxo group at the 2-position. | Molecular Formula: C₉H₁₅NO₃. | [3] |

| Ethyl 2-(pyrrolidin-1-yl)acetate | Acetate group is at the 1-position (on the nitrogen). | Molecular Weight: 157.2 g/mol .[4][5] | [4][5] |

| 1-Ethyl-2-pyrrolidinone | Pyrrolidinone with an N-ethyl group. | Boiling Point: 212 °C; Density: 1.0 g/cm³ at 20 °C. |

The presence of the N-methyl group in our target compound, compared to its des-methyl analog, is expected to slightly increase its boiling point and may subtly alter its solubility and basicity. The absence of the highly polar oxo group, seen in Ethyl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate, suggests that our target compound will be less polar and likely have a lower boiling point and higher lipophilicity.

Experimental Protocols for Property Determination

For definitive characterization, the following standard experimental procedures are recommended.

Determination of Boiling Point

The boiling point can be determined using micro-distillation apparatus under reduced pressure to prevent decomposition. The relationship between pressure and boiling point can be described by the Clausius-Clapeyron equation.

Caption: Workflow for experimental boiling point determination.

Measurement of Density

The density of the liquid compound can be accurately measured using a pycnometer or a digital density meter at a controlled temperature.

Solubility Assessment

Aqueous solubility can be determined by the shake-flask method. The compound is added in excess to water, the mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, typically by HPLC-UV.

Determination of logP

The octanol-water partition coefficient (logP) is a key indicator of lipophilicity. The shake-flask method, involving partitioning of the compound between n-octanol and water followed by concentration analysis of each phase, is the gold standard. Alternatively, reverse-phase high-performance liquid chromatography (RP-HPLC) can provide a rapid estimation of logP.

pKa Determination

The pKa can be determined by potentiometric titration or by UV-spectrophotometry, monitoring the change in absorbance as a function of pH.

Spectroscopic and Chromatographic Profile

While not strictly physical properties, the spectroscopic and chromatographic characteristics of a compound are vital for its identification and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be characteristic of the molecule's unique arrangement of protons and carbons.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound and a characteristic fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands, notably a strong C=O stretch from the ester group.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the purity of the compound and can be used in the quantitative analysis for solubility and logP determination.

Conclusion and Future Directions

This technical guide has provided a detailed, albeit largely predictive, overview of the physical properties of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate. The presented data and comparative analysis offer a solid foundation for researchers and drug development professionals. The immediate next step is the synthesis of a high-purity sample of this compound to enable the empirical validation of these predicted properties. A comprehensive understanding of its physicochemical profile will be instrumental in advancing the exploration of its potential as a pharmacologically active agent.

References

-

Chemspace. (n.d.). Ethyl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate. Retrieved from [Link][3]

-

CP Lab Safety. (n.d.). Ethyl 2-(pyrrolidin-1-yl)acetate, min 98%, 100 grams. Retrieved from [Link][4]

-

MilliporeSigma. (n.d.). Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride. Retrieved from [Link][2]

-

PubChem. (n.d.). 2-Ethyl-1-methylpyrrolidine. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 1-Ethyl-2-pyrrolidinone for synthesis. Retrieved from [Link]

Sources

A Technical Guide to Pyrrolidine-3-Acetic Acid Esters: Versatile Scaffolds in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of pyrrolidine-3-acetic acid esters, with a particular focus on ethyl and methyl esters and their N-methylated derivatives. These compounds serve as crucial building blocks and key intermediates in the synthesis of a wide array of biologically active molecules. Their inherent structural features, including a stereocenter and a modifiable nitrogen atom, make them attractive scaffolds for exploring new chemical space in the pursuit of novel therapeutics.

While a specific CAS number for "Ethyl 2-(1-methylpyrrolidin-3-yl)acetate" is not readily found in public databases, this guide will focus on its close and commercially available analogs, providing a comprehensive understanding of this important class of molecules.

Physicochemical Properties and Identification

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common motif in a vast number of natural products and synthetic drugs. The addition of an acetic acid ester at the 3-position provides a versatile handle for further chemical modifications.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride | 726139-60-2[1][2][3] | C₈H₁₆ClNO₂ | 193.67[3] | A key intermediate with a secondary amine, available as a hydrochloride salt. |

| Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride | 1126794-67-9[4] | C₇H₁₄ClNO₂ | 179.64[4] | The methyl ester analog, also used as a building block for CNS-active compounds.[4] |

| Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate | 1564079-00-0[5] | C₉H₁₅NO₂ | 169.22 | An unsaturated analog with an exocyclic double bond. |

Synthesis and Chemical Reactivity

The synthesis of pyrrolidine-3-acetic acid esters can be achieved through various synthetic routes, often starting from commercially available precursors.

General Synthetic Workflow

A common approach involves the modification of a pre-formed pyrrolidine ring. For instance, the synthesis could start from a suitable protected 3-substituted pyrrolidine.

Caption: Generalized synthetic workflow for pyrrolidine-3-acetic acid esters.

Exemplary Experimental Protocol: N-methylation of Ethyl 2-(pyrrolidin-3-yl)acetate

This protocol is a representative example of how to introduce the N-methyl group.

-

Dissolution: Dissolve Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride in a suitable solvent such as methanol or dichloromethane.

-

Basification: Add a base, for example, triethylamine or sodium bicarbonate, to neutralize the hydrochloride and free the secondary amine.

-

Reductive Amination: To the stirred solution, add an aqueous solution of formaldehyde, followed by a reducing agent like sodium triacetoxyborohydride in portions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.[6][7][8][9][10]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[6][7][8][9][10]

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce a three-dimensional character into molecules, which can enhance binding to biological targets.[11]

Central Nervous System (CNS) Disorders

The pyrrolidine ring is a key component of many compounds targeting CNS receptors. Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, for example, is a valuable intermediate for the synthesis of molecules aimed at treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4]

Antiviral and Anticancer Agents

The versatility of the pyrrolidine ring allows for its incorporation into a wide range of pharmacologically active compounds, including those with antiviral and anticancer properties. The ability to functionalize both the ring and the acetate side chain provides a platform for generating diverse chemical libraries for high-throughput screening.

Caption: Therapeutic applications stemming from the pyrrolidine-3-acetic acid ester core.

Analytical Characterization

The structural elucidation and purity assessment of pyrrolidine-3-acetic acid esters are typically performed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the ester carbonyl group.

-

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the synthesized compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling pyrrolidine-3-acetic acid esters and their derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13][14][15][16]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.[12][13][15][16]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[12][13][14][16] If inhaled, move to fresh air.[14] If swallowed, rinse mouth with water and seek medical attention.[12][14][16]

References

- TCI Chemicals.

- Sasol Chemicals.

- Fisher Scientific.

- Meridian Bioscience.

- TLC PHARMACEUTICAL STANDARDS.

-

Chemspace. Ethyl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate - C9H15NO3 | CSSB00041143770. [Link]

-

MySkinRecipes. Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. [Link]

-

PatSnap. Unveiling Ethyl Acetate's Role in Novel Pharmaceuticals. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. [Link]

-

Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. [Link]

-

MDPI. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. [Link]

-

ResearchGate. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

-

PubMed. 1-Ethyl 2-methyl 3,4-bis-(acet-yloxy)pyrrolidine-1,2-di-carboxyl-ate: crystal structure, Hirshfeld surface analysis and computational chemistry. [Link]

-

MDPI. Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. [Link])

Sources

- 1. Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride | 726139-60-2 [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride | 726139-60-2 [sigmaaldrich.com]

- 4. Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride [myskinrecipes.com]

- 5. 1564079-00-0|Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 14. fishersci.com [fishersci.com]

- 15. meridianbioscience.com [meridianbioscience.com]

- 16. tlcstandards.com [tlcstandards.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate combines a saturated heterocyclic amine with an ester functional group. This unique combination dictates its chemical properties and, consequently, its interaction with various spectroscopic techniques. A thorough characterization requires a multi-faceted approach, employing ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to elucidate its molecular architecture.

Caption: Molecular structure of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the connectivity of hydrogen atoms within a molecule. For Ethyl 2-(1-methylpyrrolidin-3-yl)acetate, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the N-methylpyrrolidine ring and the ethyl ester group.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.3-2.8 | Multiplet (m) | 3H | Pyrrolidine ring protons adjacent to N and C3 |

| ~2.2 | Singlet (s) | 3H | N-CH₃ |

| ~2.4 | Multiplet (m) | 2H | -CH₂ -COO- |

| ~1.5-2.1 | Multiplet (m) | 3H | Remaining pyrrolidine ring protons |

| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Rationale for Predicted Chemical Shifts and Multiplicities

-

Ethyl Group: The methylene protons (-O-CH₂ -CH₃) are adjacent to an oxygen atom, which deshields them, resulting in a downfield chemical shift of around 4.1 ppm. These protons are split by the three neighboring methyl protons, leading to a quartet. The methyl protons (-O-CH₂-CH₃ ) are further from the electronegative oxygen and appear upfield at approximately 1.2 ppm, split into a triplet by the adjacent methylene protons.

-

N-Methyl Group: The protons of the N-methyl group are attached to a nitrogen atom, which is less electronegative than oxygen, so they appear further upfield than the ester methylene protons, at around 2.2 ppm.[1] As there are no adjacent protons, this signal is a singlet.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons on the carbons adjacent to the nitrogen atom (C2 and C5) are expected to be in the range of 2.3-2.8 ppm.[1] The proton at the point of substitution (C3) will also be in this region and will be a multiplet due to coupling with the adjacent methylene groups on the ring and the acetate side chain. The remaining methylene protons on the ring (C4) will likely appear as multiplets in the 1.5-2.1 ppm range.

-

Acetate Methylene Protons: The methylene protons of the acetate group (-CH₂ -COO-) are adjacent to the pyrrolidine ring and the carbonyl group. Their chemical shift is predicted to be around 2.4 ppm, and they will likely appear as a multiplet due to coupling with the proton on C3 of the pyrrolidine ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted based on the sample concentration, with 16 to 64 scans usually being sufficient for a clear spectrum.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Caption: ¹H NMR Experimental Workflow.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate, each unique carbon atom will appear as a single line.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O (Ester carbonyl) |

| ~60 | -O-C H₂-CH₃ |

| ~57 | C 2 & C 5 (Pyrrolidine) |

| ~42 | N-C H₃ |

| ~35 | C H₂-COO- |

| ~34 | C 3 (Pyrrolidine) |

| ~29 | C 4 (Pyrrolidine) |

| ~14 | -O-CH₂-C H₃ |

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, around 172 ppm.[2]

-

Ester Alkoxy Carbons: The carbon of the methylene group attached to the ester oxygen (-O-C H₂-CH₃) will be deshielded and is predicted to be around 60 ppm.[3] The terminal methyl carbon (-O-CH₂-C H₃) is more shielded and will appear upfield at approximately 14 ppm.[3]

-

N-Methylpyrrolidine Carbons: The carbons of the pyrrolidine ring adjacent to the nitrogen (C2 and C5) are expected around 57 ppm.[4] The N-methyl carbon will be in a similar region, around 42 ppm.[4] The substituted carbon (C3) and the methylene carbon (C4) are predicted to be at approximately 34 ppm and 29 ppm, respectively.

-

Acetate Methylene Carbon: The carbon of the methylene group in the acetate side chain (-C H₂-COO-) is adjacent to the pyrrolidine ring and the carbonyl group, and its chemical shift is predicted to be around 35 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.7 mL of a deuterated solvent.

-

Instrument Setup: Utilize a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[2]

-

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data

| m/z | Assignment |

| 185 | [M]⁺ (Molecular Ion) |

| 170 | [M - CH₃]⁺ |

| 112 | [M - COOCH₂CH₃]⁺ |

| 98 | [M - CH₂COOCH₂CH₃]⁺ |

| 84 | [C₅H₁₀N]⁺ (N-methylpyrrolidine fragment) |

| 42 | [C₂H₄N]⁺ |

Rationale for Fragmentation Pattern

The molecular ion peak [M]⁺ is expected at m/z 185, corresponding to the molecular weight of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate. Common fragmentation pathways for esters and amines are anticipated:

-

Loss of a Methyl Group: Fragmentation of the N-methyl group or the ethyl ester's methyl group could lead to a peak at m/z 170.

-

Loss of the Ethoxycarbonyl Group: Cleavage of the bond between the pyrrolidine ring and the acetate side chain could result in the loss of the ethoxycarbonyl group, giving a fragment at m/z 112.

-

Loss of the Entire Side Chain: Cleavage at the C3 position of the pyrrolidine ring could lead to the loss of the entire ethyl acetate side chain, resulting in a fragment at m/z 98.

-

Pyrrolidine Ring Fragmentation: The N-methylpyrrolidine ring itself can fragment. A common fragmentation for N-alkyl pyrrolidines is the formation of a stable iminium ion. Alpha-cleavage next to the nitrogen could lead to the formation of the [C₅H₁₀N]⁺ ion at m/z 84.[5][6] Further fragmentation of the ring could produce a fragment at m/z 42.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation. For more detailed fragmentation analysis, Electron Ionization (EI) can be used.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970-2800 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1240 | C-O stretch (ester) |

| ~1180 | C-N stretch (amine) |

Rationale for Predicted Absorptions

-

C-H Stretching: The molecule contains several sp³ hybridized C-H bonds in the pyrrolidine ring, the ethyl group, and the acetate methylene group. These will give rise to a series of absorption bands in the 2970-2800 cm⁻¹ region.[7]

-

C=O Stretching: The most characteristic absorption will be the strong C=O stretching vibration of the ester carbonyl group, which is expected to appear around 1735 cm⁻¹.[8]

-

C-O Stretching: The C-O single bond stretching of the ester group will produce a strong absorption band in the 1240 cm⁻¹ region.[7]

-

C-N Stretching: The C-N stretching of the tertiary amine in the pyrrolidine ring will likely show an absorption band around 1180 cm⁻¹.[9]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate. By leveraging the predictable nature of spectroscopic techniques and drawing upon data from its constituent fragments, researchers can confidently identify and verify the structure of this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental workflows. This predictive guide serves as an essential tool for any scientist or professional involved in the synthesis, purification, or analysis of this and structurally related compounds.

References

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. [Link]

-

Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

University of Tartu. (n.d.). Ethyl acetate - Database of ATR-FT-IR spectra of various materials. [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat. [Link]

-

ResearchGate. (n.d.). (a) IR spectra of NMP (black dotted line) and the yellow residue (red.... [Link]

-

LookChem. (n.d.). 1-Methylpyrrolidine 120-94-5. [Link]

-

Chemistry Stack Exchange. (2024, May 26). Mass spectrum fragmentation of ethyl acetate. [Link]

-

Science and Education Publishing. (2021). Figure 1. 1H NMR spectrum of 100% ethyl acetate, neat. [Link]

-

ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red.... [Link]

-

Doc Brown's Chemistry. (2026, March 3). infrared spectrum of ethyl ethanoate. [Link]

-

Doc Brown's Chemistry. (2026, March 3). mass spectrum of ethyl ethanoate. [Link]

-

ResearchGate. (n.d.). Fig. 4. Dilution 1 H NMR experiments of N-methylpyrrolidine and 1. The.... [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of the ethyl acetate/acetone extract of white wines. [Link]

-

ResearchGate. (n.d.). Mass spectrum of pure ethyl acetate versus ethyl acetate/hexane 9:1. [Link]

-

NIST. (n.d.). Pyrrolidine, 1-methyl-. [Link]

-

mzCloud. (2015, June 16). N Methyl 2 pyrrolidone. [Link]

-

NIST. (n.d.). Ethyl Acetate. [Link]

-

ResearchGate. (n.d.). 13C NMR (101 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5). [Link]

-

NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. [Link]

-

Chegg.com. (2024, April 4). Solved The following ?13C NMR spectrum is ethyl acetate. [Link]

-

SpectraBase. (n.d.). 1-Methylpyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Mol-Instincts. (n.d.). 1-Methylpyrrolidine 120-94-5 wiki. [Link]

-

MilliporeSigma. (n.d.). Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride. [Link]

-

MassBank. (2019, May 31). Organic compounds. [Link]

- Google Patents. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. [Link]

-

MDPI. (2017, May 31). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. [Link]

-

Knowledge UChicago. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. [Link]uchicago.edu/record/2996/files/2996.pdf)

Sources

- 1. 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 4. 1-Methylpyrrolidine(120-94-5) 13C NMR [m.chemicalbook.com]

- 5. 1-Methylpyrrolidine(120-94-5) MS [m.chemicalbook.com]

- 6. Pyrrolidine, 1-methyl- [webbook.nist.gov]

- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

13C NMR Analysis of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate: A Comprehensive Technical Guide

Introduction & Molecular Architecture

Ethyl 2-(1-methylpyrrolidin-3-yl)acetate (CAS: 103038-21-7) is a highly versatile functionalized heterocycle utilized extensively as a building block in medicinal chemistry and drug development. The molecule features a tertiary amine embedded within a five-membered pyrrolidine ring, an N-methyl group, and an ethyl acetate side chain at the C3 position.

For researchers synthesizing this compound or its derivatives, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is the definitive analytical technique for structural verification. Unlike 1H NMR, which can suffer from severe signal overlap in the aliphatic region due to complex spin-spin coupling within the pyrrolidine ring, 13C NMR provides a distinct, single resonance for each of the nine unique carbon environments. This guide outlines a self-validating analytical framework for the acquisition, assignment, and structural elucidation of this molecule.

Experimental Methodology: High-Resolution 13C NMR Workflow

To achieve unambiguous structural elucidation, the analytical protocol must be treated as a self-validating system. A standard 1D 13C spectrum provides the chemical shifts, but without multiplicity editing and 2D correlation, the assignment remains highly theoretical. The following step-by-step methodology ensures empirical validation of every carbon atom.

Step 1: Optimized Sample Preparation

-

Protocol: Dissolve 50 mg of high-purity Ethyl 2-(1-methylpyrrolidin-3-yl)acetate in 0.6 mL of deuterated chloroform (CDCl3).

-

Causality: Carbon-13 has a low natural abundance (~1.1%) and a low gyromagnetic ratio. A highly concentrated sample is required to achieve an adequate Signal-to-Noise Ratio (SNR) within a practical timeframe. CDCl3 is selected because its deuterium provides a robust lock signal for magnetic field stabilization, and its central carbon resonance (a triplet at 77.16 ppm) serves as an internal chemical shift reference, eliminating the need for Tetramethylsilane (TMS).

Step 2: 1D 13C{1H} Acquisition (Proton-Decoupled)

-

Protocol: Acquire the spectrum at 298 K on a 400 MHz (or higher) spectrometer using a standard composite pulse decoupling sequence (e.g., zgpg30). Set the number of scans (NS) to 512, with a relaxation delay (D1) of 2.0 seconds.

-

Causality: The 30-degree excitation pulse optimizes the Ernst angle for the typical longitudinal relaxation times (

) of small organic molecules. The 2.0-second D1 delay ensures that quaternary carbons (specifically the ester carbonyl) relax sufficiently between pulses to be detected above the noise floor.

Step 3: Multiplicity Editing via DEPT-135

-

Protocol: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.

-

Causality: DEPT-135 acts as the first layer of self-validation. It suppresses quaternary carbons (confirming the identity of the carbonyl peak) and phases the remaining signals: CH and CH3 groups appear as positive peaks, while CH2 groups appear as negative peaks. This is critical for distinguishing the three CH2 groups of the pyrrolidine ring from the acetate and ethyl CH2 groups.

Step 4: 2D NMR Connectivity Mapping (HSQC & HMBC)

-

Protocol: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

-

Causality: HSQC provides 1-bond C-H correlations, definitively linking the 13C signals to their corresponding proton resonances. HMBC provides 2- to 3-bond correlations, which are essential for bridging isolated spin systems. For example, HMBC will show correlations between the acetate CH2 protons and the ester carbonyl carbon, validating the side-chain linkage.

Figure 1: Self-validating NMR workflow for structural elucidation.

Signal Assignment and Mechanistic Rationale

The structure of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate yields 9 distinct carbon signals. The chemical shifts are governed by local electronegativity, hybridization, and steric (gamma-gauche) effects .

Below is the consolidated quantitative data and mechanistic rationale for each carbon environment.

| Carbon Position | Type (DEPT) | Predicted Shift (ppm) | Mechanistic Rationale & Substituent Effects |

| C=O (Ester) | Cq (Null) | ~172.5 | Strong diamagnetic deshielding from the sp2 carbonyl oxygen and the adjacent sp3 ester oxygen. |

| C2 (Pyrrolidine) | CH2 (Negative) | ~62.1 | Alpha to the electronegative nitrogen atom; experiences additional beta-deshielding from the C3 acetate substitution. |

| O-CH2 (Ethyl) | CH2 (Negative) | ~60.5 | Direct deshielding by the adjacent ester oxygen atom. Differentiated from C2 via 2D HMBC correlations to the ethyl CH3. |

| C5 (Pyrrolidine) | CH2 (Negative) | ~56.2 | Alpha to the electronegative nitrogen atom, but lacks the immediate beta-substitution effect seen at C2. |

| N-CH3 | CH3 (Positive) | ~42.1 | Direct attachment to the tertiary amine nitrogen. Typical shift range for N-methylated saturated heterocycles. |

| C1' (Acetate CH2) | CH2 (Negative) | ~39.5 | Alpha to the electron-withdrawing carbonyl group; attached directly to the C3 methine branching point. |

| C3 (Pyrrolidine) | CH (Positive) | ~34.8 | Branching point (methine). Deshielded relative to unsubstituted pyrrolidine due to the alpha-alkyl substitution. |

| C4 (Pyrrolidine) | CH2 (Negative) | ~31.5 | Beta to the nitrogen atom; alpha to the C3 branching point. Most shielded ring carbon due to distance from heteroatoms. |

| CH3 (Ethyl) | CH3 (Positive) | ~14.2 | Terminal aliphatic methyl group of the ethyl ester. Highly shielded environment. |

The Causality of Peak Differentiation

A common challenge in this specific molecule is differentiating the five distinct CH2 groups (C2, C5, C4, Acetate CH2, and Ethyl O-CH2).

-

Electronegativity: The Ethyl O-CH2 and Pyrrolidine C2/C5 are pulled downfield (>50 ppm) due to their proximity to Oxygen and Nitrogen, respectively.

-

Steric Branching: C2 is further downfield than C5 because it is adjacent to the C3 substitution.

-

Carbonyl Proximity: The Acetate CH2 (~39.5 ppm) is separated from the highly deshielding heteroatoms but is alpha to the carbonyl, placing it in the mid-field region, cleanly separated from the upfield C4 ring carbon (~31.5 ppm).

Conclusion

The 13C NMR analysis of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate requires more than a simple peak-picking exercise; it demands an understanding of how heteroatomic deshielding and ring conformations dictate chemical shifts. By employing a self-validating workflow that combines 1D acquisition with DEPT-135 phase editing and 2D connectivity mapping, researchers can achieve absolute certainty in their structural assignments, ensuring the integrity of downstream biological or synthetic applications.

References

"infrared spectroscopy of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate"

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of Fourier-Transform Infrared (FTIR) Spectroscopy as applied to the characterization of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate. This molecule, a key building block in pharmaceutical synthesis, possesses distinct functional groups—a tertiary amine and an ester—whose vibrational characteristics serve as a spectroscopic signature. This document, designed for scientists in research and drug development, moves beyond procedural steps to elucidate the causal reasoning behind experimental design, from sample preparation to spectral interpretation. We will deconstruct the molecule's expected spectral features, present a validated, step-by-step protocol for analysis using Attenuated Total Reflectance (ATR)-FTIR, and offer a framework for interpreting the resulting data to confirm structural integrity and assess purity. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for regulatory and research milestones.

Introduction: The Analytical Imperative

Ethyl 2-(1-methylpyrrolidin-3-yl)acetate is a heterocyclic compound incorporating both an ester and a tertiary amine within an aliphatic framework. Its utility as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) necessitates rigorous analytical characterization at every stage of development. FTIR spectroscopy stands out as a primary analytical tool for this purpose. It is a rapid, non-destructive, and highly specific technique that provides direct information about the covalent bonding and functional groups present in a molecule.[1][2]

For a molecule like Ethyl 2-(1-methylpyrrolidin-3-yl)acetate, FTIR is indispensable for:

-

Structural Verification: Confirming the presence of the critical ester and tertiary amine functionalities and the absence of starting materials or unintended side-products (e.g., carboxylic acids from hydrolysis).

-

Purity Assessment: Detecting impurities, such as water or residual solvents, which present their own characteristic absorption bands.

-

Reaction Monitoring: Tracking the progress of a synthesis by observing the disappearance of reactant peaks and the appearance of product peaks.

This guide provides the scientific rationale and practical protocols to leverage FTIR spectroscopy for the robust characterization of this important synthetic intermediate.

Molecular Structure and Predicted Vibrational Modes

The power of IR spectroscopy lies in its ability to probe the vibrational modes of specific bonds within a molecule. The structure of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate contains several key functional groups, each with a characteristic absorption frequency range.

Based on its constituent parts—an ethyl ester and an N-methylpyrrolidine ring—we can predict the primary absorption bands.

Core Functional Group Analysis:

-

Ester Group (CH₃CH₂OC=O): This is the most prominent feature.

-

C=O Stretch: A very strong and sharp absorption is expected for the carbonyl stretch. For aliphatic esters, this typically appears in the 1750-1735 cm⁻¹ region.[3][4] The high intensity is due to the large change in dipole moment during the stretching vibration.

-

C-O Stretch: Esters exhibit two C-O stretching vibrations. The acyl-oxygen (C-O) stretch is typically found between 1300-1200 cm⁻¹, while the alkyl-oxygen (O-C) stretch appears between 1150-1000 cm⁻¹.[3] These bands are often strong and can be used to confirm the ester functionality.

-

-

Tertiary Amine (N-methylpyrrolidine):

-

C-N Stretch: The stretching vibration of the C-N bond in tertiary amines typically appears in the 1250-1020 cm⁻¹ range.[2] This peak is of medium to weak intensity.

-

Absence of N-H Bands: A critical diagnostic feature for this molecule is the absence of N-H stretching bands, which would appear as medium-intensity peaks in the 3500-3300 cm⁻¹ region for primary or secondary amines.[5] This absence confirms the tertiary nature of the amine.

-

-

Aliphatic C-H Bonds:

The following diagram illustrates the logical relationship between the molecule's structure and its expected spectral regions.

Experimental Design: A Rationale-Driven Approach

The quality of an FTIR spectrum is fundamentally dependent on the chosen sampling technique and instrumental parameters. For a compound like Ethyl 2-(1-methylpyrrolidin-3-yl)acetate, which is likely a liquid or low-melting solid, Attenuated Total Reflectance (ATR) is the preferred method.

Why ATR-FTIR?

Attenuated Total Reflectance (ATR) has become a dominant sampling technique for its simplicity and reproducibility.[1][8]

-

Minimal Sample Preparation: Unlike traditional transmission methods that require preparing KBr pellets for solids or using liquid cells with specific path lengths, ATR requires only a single drop of the liquid sample to be placed on the crystal.[9][10]

-

Consistency: The path length of the IR beam is effectively constant and determined by the physics of the ATR crystal and the sample's refractive index. This leads to highly reproducible spectra, which is crucial for quantitative analysis and library matching.

-

Ease of Cleaning: The ATR crystal can be easily cleaned with a suitable solvent (e.g., isopropanol), minimizing cross-contamination between samples.

While placing a neat film between salt plates (KBr or NaCl) is a viable alternative, it can suffer from reproducibility issues due to variations in film thickness.[11]

Detailed Experimental Protocol: ATR-FTIR Analysis

This protocol outlines a self-validating workflow for acquiring a high-quality FTIR spectrum.

Instrumentation & Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

Accessory: A single-reflection diamond ATR accessory.

-

Sample: Ethyl 2-(1-methylpyrrolidin-3-yl)acetate.

-

Cleaning Supplies: Reagent-grade isopropanol and lint-free laboratory wipes.

Experimental Workflow

The following diagram outlines the complete experimental procedure.

Spectral Interpretation and Data Validation

Interpreting the spectrum involves correlating the observed absorption bands with the predicted vibrational modes. The spectrum should be analyzed systematically, starting with the functional group region.[12][13]

Table 1: Predicted vs. Expected IR Peak Assignments

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Rationale / Comments |

| 3000-2840 | Aliphatic C-H | Symmetric & Asymmetric Stretching | Medium-Strong | Confirms the presence of the pyrrolidine ring and ethyl group. From literature on N-methylpyrrolidine and ethyl acetate.[6][7] |

| 1750-1735 | Ester C=O | Stretching | Very Strong, Sharp | Primary diagnostic peak for the ester functionality. Its presence and sharpness are critical for confirmation. [3][4] |

| 1470-1365 | Aliphatic C-H | Bending (Scissoring/Deformation) | Medium | Corroborates the aliphatic nature of the molecule. |

| 1300-1200 | Ester C-O | Acyl-Oxygen Stretch | Strong | Part of the two-peak signature for the C-O bonds in an ester.[3] |

| 1250-1020 | Tertiary Amine C-N | Stretching | Medium-Weak | Confirms the C-N bond of the pyrrolidine ring. May overlap with C-O stretches.[2][14] |

| 1150-1000 | Ester C-O | Alkyl-Oxygen Stretch | Strong | The second key C-O stretching band for the ester group. |

| < 1000 | Fingerprint Region | Complex Vibrations (C-C, etc.) | Varies | This complex region is unique to the molecule's overall structure and serves as a "fingerprint" for identity confirmation against a reference standard.[6][12] |

Data Validation: A Self-Correcting System

Trustworthiness in spectroscopic data comes from built-in checks:

-

Absence of Impurity Peaks: The spectrum's validity is strongly supported by what is not there.

-

No Broad O-H Stretch (3500-3200 cm⁻¹): Confirms the absence of significant water contamination or hydrolysis of the ester to a carboxylic acid.

-

No N-H Stretches (3500-3300 cm⁻¹): Confirms the tertiary nature of the amine.[5]

-

-

Background Subtraction Quality: A flat baseline in regions with no sample absorption (e.g., ~2200-2400 cm⁻¹) indicates a successful background subtraction. Poor subtraction can leave residual atmospheric CO₂ (~2360 cm⁻¹) or water vapor peaks.

-

Comparison to Reference: The ultimate validation is a direct comparison of the acquired spectrum against a verified reference spectrum of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate. The fingerprint region, in particular, should show a near-perfect match.

Conclusion

FTIR spectroscopy is a powerful, definitive tool for the structural elucidation and purity confirmation of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate. By understanding the causal links between molecular structure and spectral features, and by employing robust, rationale-driven experimental protocols like ATR-FTIR, researchers and drug development professionals can generate high-integrity data. The key to successful analysis lies in a holistic interpretation: confirming the presence of characteristic ester and tertiary amine bands, verifying the absence of impurity-related signals, and utilizing the unique fingerprint region for ultimate identity confirmation. This approach ensures that the analytical data is not just a spectrum, but a reliable testament to molecular identity and quality.

References

-

FT‐IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]

-

(a) IR spectra of NMP (black dotted line) and the yellow residue (red...). (n.d.). ResearchGate. [Link]

-

How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]

-

Ethyl acetate - Database of ATR-FT-IR spectra of various materials. (n.d.). University of Tartu. [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. [Link]

-

infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (2026, March 3). Doc Brown's Chemistry. [Link]

-

Ethyl Acetate. (n.d.). National Institute of Standards and Technology (NIST) WebBook. [Link]

-

IR spectroscopy of N-methylpyrrolidine product in current work (red...). (n.d.). ResearchGate. [Link]

-

Ethyl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate - C9H15NO3. (n.d.). Chemspace. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

-

1-Methylpyrrolidine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11). Preprints.org. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

Pyrrolidine, n-methyl-, hydrochloride. (n.d.). National Institute of Standards and Technology (NIST) WebBook. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Reading Thermal. [Link]

-

Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride. (n.d.). MilliporeSigma. [Link]

-

2-Ethyl-1-methylpyrrolidine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

INFRARED SPECTROSCOPY PURDUE UNIVERSITY INSTRUMENT VAN PROJECT TEACHERS' GUIDE IR SPECTRA OF LIQUIDS. (1993, January 24). Purdue University. [Link]

Sources

- 1. edinst.com [edinst.com]

- 2. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. jascoinc.com [jascoinc.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. azooptics.com [azooptics.com]

- 14. researchgate.net [researchgate.net]

"initial biological screening of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate"

An In-Depth Technical Guide to the Initial Biological Screening of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate

Executive Summary & Pharmacological Rationale

Ethyl 2-(1-methylpyrrolidin-3-yl)acetate (CAS: 103038-21-7) is a low-molecular-weight, nitrogen-containing heterocycle. The pyrrolidine ring, particularly when N-methylated, is a privileged pharmacophore in medicinal chemistry due to its structural rigidity, basicity, and ability to mimic endogenous neurotransmitters like acetylcholine[1]. Derivatives of this scaffold are frequently investigated as modulators of aminergic G protein-coupled receptors (GPCRs), including muscarinic acetylcholine receptors (mAChRs) and histamine H3 receptors, as well as potential building blocks for antidiabetic and anticancer agents[2].

The transition of a novel synthetic intermediate like Ethyl 2-(1-methylpyrrolidin-3-yl)acetate from the chemistry bench to biological evaluation requires a rigorous, tiered screening cascade. This whitepaper outlines a self-validating, three-phase initial biological screening strategy: In Vitro ADME Profiling , Cytotoxicity Assessment , and Primary Target Binding . The objective is to establish the compound's drug-likeness, safety window, and baseline pharmacological activity.

Fig 1: Sequential biological screening workflow for pyrrolidine derivatives.

Phase I: Physicochemical & In Vitro ADME Profiling

Before exposing biological systems to Ethyl 2-(1-methylpyrrolidin-3-yl)acetate, its physicochemical behavior in aqueous media must be defined. The basic nitrogen of the pyrrolidine ring heavily influences the compound's pKa, solubility, and susceptibility to hepatic metabolism[3].

Causality & Rationale: Highly lipophilic or unstable compounds often produce false positives in biological assays due to non-specific binding or rapid degradation[4]. Assessing kinetic solubility and microsomal stability ensures that the concentrations applied in subsequent cellular assays are accurate and maintained throughout the incubation period.

Protocol 1.1: Human Liver Microsome (HLM) Stability Assay

This assay evaluates the vulnerability of the N-methyl group and the ethyl ester linkage to Cytochrome P450 (CYP) and carboxylesterase-mediated clearance[5].

-

Preparation: Prepare a 10 mM stock of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate in 100% DMSO. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4). Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.

-

Incubation Matrix: Combine the compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate.

-

Reaction Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)[4].

-

Time-Course Sampling: At

and -

Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the metabolic competency of the microsomes.

-

Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

) and intrinsic clearance (

Phase II: Cytotoxicity & Cell Viability Screening

Once aqueous stability is confirmed, the compound must be screened for general cytotoxicity. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Causality & Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes[6]. This metabolic activity is a direct proxy for the number of viable cells. Establishing the

Protocol 2.1: MTT Cell Viability Assay (HepG2 / HEK293)

-

Cell Seeding: Seed HepG2 (hepatic toxicity model) or HEK293 (general mammalian cell model) cells in a 96-well plate at a density of

cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -

Compound Treatment: Aspirate media. Apply Ethyl 2-(1-methylpyrrolidin-3-yl)acetate in a 10-point half-log dose-response curve (e.g., 0.1 µM to 300 µM) in fresh media.

-

Self-Validating Controls:

-

Negative Control: 0.1% DMSO vehicle (defines 100% viability).

-

Positive Control: 1% Triton X-100 or 10 µM Doxorubicin (defines 0% viability).

-

Blank: Media without cells (background subtraction).

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until intracellular purple formazan crystals are visible under a microscope[8].

-

Solubilization & Readout: Carefully aspirate the media to avoid disturbing the crystals. Add 100 µL of DMSO to solubilize the formazan[9]. Incubate on a plate shaker for 15 minutes in the dark. Measure absorbance at 570 nm using a microplate reader.

Phase III: Primary Target Screening (GPCR Radioligand Binding)

Given the structural homology of N-methylpyrrolidines to cholinergic and histaminergic ligands, the primary efficacy screen should evaluate affinity for aminergic GPCRs. Radioligand binding remains the gold standard for this due to its stoichiometric precision and high sensitivity[10].

Fig 2: Putative GPCR signaling pathway modulated by N-methylpyrrolidine ligands.

Causality & Rationale: A competitive binding assay measures the ability of the test compound to displace a known radioactive tracer from the receptor[11]. This directly quantifies the binding affinity (

Protocol 3.1: Competitive Radioligand Binding Assay (Example: M1 Muscarinic Receptor)

-

Membrane Preparation: Utilize CHO-K1 cells stably expressing the human M1 receptor. Homogenize cells in ice-cold binding buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂) and centrifuge to isolate the membrane fraction[11].

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of M1 receptor membrane preparation (10 µg protein/well).

-

25 µL of the radioligand

-N-methylscopolamine ( -

25 µL of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate at varying concentrations (

to

-

-

Self-Validating Controls:

-

Total Binding (TB): Radioligand + Vehicle (no competitor).

-

Non-Specific Binding (NSB): Radioligand + 10 µM Atropine (saturating concentration of a known antagonist)[11].

-

-

Incubation & Separation: Incubate the plate for 60 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding[12].

-

Washing & Counting: Wash filters three times with ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[12].

-

Data Analysis: Calculate specific binding by subtracting NSB from all values. Use non-linear regression (Cheng-Prusoff equation) to determine the

and calculate the inhibition constant (

Data Synthesis & Go/No-Go Decision Matrix

To facilitate rapid decision-making, the quantitative outputs from the above assays must be synthesized into a standardized matrix. The following tables outline the expected data structure and the benchmark criteria required to advance Ethyl 2-(1-methylpyrrolidin-3-yl)acetate to secondary functional screening (e.g., calcium flux or cAMP assays).

Table 1: Physicochemical & ADME Profiling Summary

| Parameter | Assay Methodology | Target Threshold (Go/No-Go) | Implication for Pyrrolidine Scaffold |

| Kinetic Solubility | Turbidimetry (pH 7.4) | Ensures compound does not precipitate in assay buffers. | |

| HLM Stability ( | LC-MS/MS (Human Microsomes) | Indicates resistance to rapid N-demethylation or ester hydrolysis. | |

| Intrinsic Clearance ( | LC-MS/MS | Predicts favorable in vivo half-life for future animal models. |

Table 2: Biological Activity & Safety Summary

| Parameter | Assay Methodology | Target Threshold (Go/No-Go) | Biological Significance |

| Cytotoxicity ( | MTT Assay (HEK293 / HepG2) | Confirms the compound is not a general cellular poison. | |

| Target Affinity ( | Radioligand Binding (GPCRs) | Demonstrates specific, high-affinity interaction with the target receptor. | |

| Selectivity Index (SI) | Ratio: Cytotoxicity | Establishes a safe therapeutic window for in vitro mechanistic studies. |

References

-

Tolosa, L., Donato, M. T., & Gómez-Lechón, M. J. (2015). General Cytotoxicity Assessment by Means of the MTT Assay. Methods in Molecular Biology.[Link]

-

Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences.[Link]

-

Xu, X., & Wu, G. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol.[Link]

-

Zhang, X., et al. (2025). Extracellular Nanobody Screening using Conformationally Stable GPCR. bioRxiv.[Link]

-

Sinha, S., & Vohora, D. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen.[Link]

-

Di, L., et al. (2026). A Pragmatic PBPK-Driven Strategy to Guide ADME Characterization and Early Human PK Prediction for ECCS Class 1B/3B Compounds. Journal of Medicinal Chemistry.[Link]

-

Li Petri, G., Raimondi, M. V., Spanò, V., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.[Link]

-

Jha, A., et al. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Future Medicinal Chemistry. [Link]

-

Williams, C. (1998). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate.[Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.[Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADME Profiling in Drug Discovery and a New Path Paved on Silica | IntechOpen [intechopen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

The Pharmacological Landscape of Pyrrolidine Acetates: Mechanisms, Synthesis, and Therapeutic Applications

Executive Summary: The Pyrrolidine Acetate Scaffold

In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to sp3-hybridized aliphatic heterocycles is a critical strategy for improving clinical success rates. The pyrrolidine ring is a highly versatile, five-membered nitrogen heterocycle that offers exceptional three-dimensional pharmacophore coverage due to its inherent non-planarity and "pseudorotation"[1].

When functionalized with an acetate or acetic acid moiety, the pyrrolidine scaffold is transformed. The acetic acid group acts as a potent electrostatic anchor and hydrogen-bond donor/acceptor, allowing these molecules to mimic endogenous substrates like free fatty acids and neurotransmitters. This whitepaper explores the pharmacological activities of pyrrolidine acetates, detailing their mechanistic pathways, structure-activity relationships (SAR), and the self-validating experimental protocols used to evaluate them.

Mechanistic Pathways & Target Selectivity

Metabolic Regulation: GRP40 Agonism

The G-protein coupled receptor 40 (GRP40, also known as FFAR1) is a primary target for the treatment of Type 2 Diabetes due to its role in glucose-dependent insulin secretion. The acetic acid group at position 2 of the pyrrolidine ring serves as the essential pharmacophore for GRP40 agonists 1[1].

Causality of Binding: The carboxylate of the pyrrolidine-2-acetic acid mimics the hydrophilic head of endogenous free fatty acids, forming critical salt bridges with arginine residues (e.g., Arg183, Arg258) within the GRP40 binding pocket. Furthermore, introducing a cis-4-CF3 substituent onto the pyrrolidine ring sterically forces the acetic acid group into a pseudo-axial conformation, which optimally aligns the carboxylate with the receptor's binding cleft, resulting in full agonism[1].

GRP40 receptor activation by pyrrolidine-2-acetic acid derivatives.

Neurological Therapeutics: iGluR Ligands & Anticonvulsants

Pyrrolidine acetates are deeply embedded in neuropharmacology. Naturally occurring pyrrolidine dicarboxylates, known as kainoids (e.g., kainic acid), feature an acetic acid side chain and act as potent neuroexcitatory amino acid agonists 2[2].

Synthetic analogues, such as (2S,3R)-2-carboxy-3-pyrrolidine acetic acid, are engineered to probe ionotropic glutamate receptors (iGluRs) and excitatory amino acid transporters (EAATs)3[3]. The spatial distance between the basic pyrrolidine nitrogen and the acidic acetate moiety perfectly mimics the zwitterionic nature of glutamate, allowing these derivatives to selectively antagonize NMDA receptors (e.g., GluN1/GluN2A)[3].

Furthermore, 2-oxo-1-pyrrolidine acetic acid derivatives serve as the foundational precursors and active scaffolds for a major class of anticonvulsants and nootropics 4[4]. For instance, the blockbuster antiepileptic drug Levetiracetam ((S)-a-ethyl-2-oxopyrrolidine acetamide) is synthesized via the hydrolysis and subsequent chiral resolution of ethyl (±)-alpha-ethyl-2-oxo-1-pyrrolidine acetate 5[5].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate easy comparison of the pharmacological efficacy of various pyrrolidine acetate derivatives, the following table summarizes key quantitative metrics across different therapeutic targets:

| Compound Class | Specific Derivative | Primary Target | Pharmacological Readout | Therapeutic Indication |

| Pyrrolidine-2-acetic acid | (R,R)-9 (Enantiopure) | hGRP40 (FFAR1) | EC₅₀ = 0.11 µM | Type 2 Diabetes[1] |

| 2-carboxy-3-pyrrolidine acetic acid | Triazole 3p-d1 | GluK3 (iGluR) | Kᵢ ratio = 15 (GluK1/GluK3) | Neurological Probing[3] |

| 2-carboxy-3-pyrrolidine acetic acid | Tetrazole 3q-s3-4 | GluN1/GluN2A | Kᵢ = 0.61 µM | NMDA Antagonism[3] |

| Pyrrolidine-2,5-dione-acetamide | Derivative 69k | MES Seizure Model | ED₅₀ = 80.38 mg/kg | Anticonvulsant[1] |

Experimental Workflows: Synthesis and High-Throughput Screening

The development of pyrrolidine acetates requires a rigorous, iterative workflow combining stereoselective synthesis with functional cell-based assays.